
Palonosetron-3-ene
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Overview
Description
Palonosetron-3-ene is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemotherapy-Induced Nausea and Vomiting (CINV)
Palonosetron-3-ene is primarily applied in oncology for preventing CINV associated with highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC). Its mechanism involves blocking serotonin receptors in the gastrointestinal tract and central nervous system, thereby reducing nausea and vomiting.
Efficacy Studies:
A study demonstrated that the combination of palonosetron with aprepitant (a neurokinin-1 receptor antagonist) and dexamethasone significantly improved antiemetic efficacy compared to traditional regimens . The results indicated complete protection from acute vomiting in 100% of patients receiving this combination therapy during their first cycle of chemotherapy .
Combination Therapies
Research indicates that palonosetron is often used in combination with other agents to enhance its antiemetic properties. For instance, the addition of aprepitant has shown significant improvements in preventing both acute and delayed CINV when used alongside palonosetron .
Case Study Example:
In a randomized phase III trial comparing aprepitant plus palonosetron versus dexamethasone plus palonosetron for patients undergoing mFOLFOX6 chemotherapy, the aprepitant group exhibited a clinically meaningful improvement in complete response rates .
Safety Profile
This compound has been evaluated for its safety profile in various studies. It is generally well-tolerated, with side effects being minimal compared to older antiemetics. The most common adverse effects include headache and constipation, which are manageable.
Pediatric Applications
Recent studies have also explored the use of palonosetron in pediatric populations undergoing chemotherapy. The European Medicines Agency has recognized its potential for preventing CINV in children, indicating ongoing research into its pharmacokinetics and safety within this demographic .
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydro-4H-benzo[de]isoquinolin-1-one |
InChI |
InChI=1S/C19H22N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,11,13,17H,1,3,5,7-10,12H2 |
InChI Key |
DIDFYSQVOPVZQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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